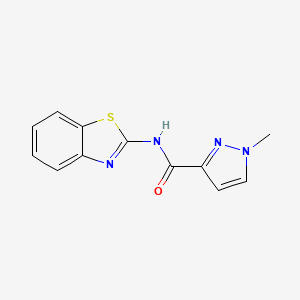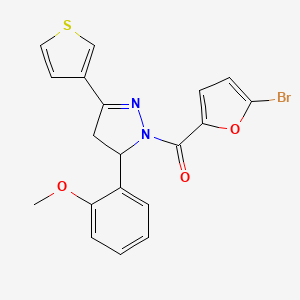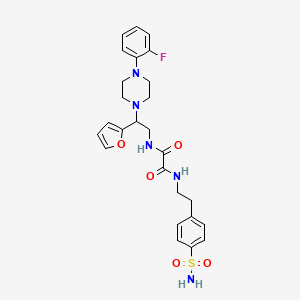
Diacetoxycoppermonohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its bright blue or green crystalline appearance and is commonly used in various industrial and experimental applications . This compound is an ionic compound that exhibits unique chemical properties, including a characteristic deep blue or green color due to the d-d transition of Cu²⁺ ions .
準備方法
Synthetic Routes and Reaction Conditions: Diacetoxycoppermonohydrate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The reaction proceeds as follows: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ] Another method involves reacting a copper base, such as copper (II) oxide or copper (II) hydroxide, with acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves placing copper metal in the presence of air and refluxing acetic acid. This method ensures a continuous supply of oxygen, which is necessary for the oxidation of copper (I) acetate to copper (II) acetate .
化学反応の分析
Types of Reactions: Diacetoxycoppermonohydrate undergoes various types of chemical reactions, including:
Oxidation: When heated, it decomposes to form copper (II) oxide, releasing acetic acid and water.
Reduction: It can be reduced to copper (I) acetate under certain conditions.
Common Reagents and Conditions:
Oxidation: Heating in the presence of air.
Reduction: Using reducing agents like hydrogen gas.
Substitution: Using terminal alkynes and copper (II) acetate as a catalyst.
Major Products:
Oxidation: Copper (II) oxide, acetic acid, and water.
Reduction: Copper (I) acetate.
Substitution: 1,3-diynes and other coupled products.
科学的研究の応用
Diacetoxycoppermonohydrate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Diacetoxycoppermonohydrate involves its ability to act as a catalyst in various chemical reactions. For example, in the Eglinton reaction, it facilitates the coupling of terminal alkynes by forming copper (I) acetylides, which are then oxidized by copper (II) acetate, releasing the acetylide radical . This compound also promotes Ullmann-type C-O and C-N coupling reactions of arylboronic acids with phenols and amines .
類似化合物との比較
Diacetoxycoppermonohydrate can be compared with other similar compounds, such as:
Copper (II) Acetate Anhydrous: Similar in chemical properties but lacks the water molecule.
Copper (I) Acetate: A reduced form of Copper (II) Acetate with different reactivity.
Nickel (II) Acetate Tetrahydrate: Another transition metal acetate with different catalytic properties.
Uniqueness: this compound is unique due to its ability to act as a versatile catalyst in various organic reactions and its characteristic deep blue or green color, which is useful in various industrial applications .
特性
CAS番号 |
142-71-2; 4180-12-5; 6046-93-1 |
|---|---|
分子式 |
C4H8CuO5 |
分子量 |
199.649 |
IUPAC名 |
acetic acid;copper;hydrate |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChIキー |
NWFNSTOSIVLCJA-UHFFFAOYSA-L |
SMILES |
CC(=O)O.CC(=O)O.O.[Cu] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)


![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)

![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)



![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
